molecular formula C26H23N3O8S B405487 ETHYL (2Z)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405487
M. Wt: 537.5g/mol
InChI Key: IPBXFUUTIYXVPD-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties .

Preparation Methods

The synthesis of ETHYL (2Z)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves a multi-step process. One common method includes the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, fused sodium acetate, glacial acetic acid, acetic anhydride, and 3-methoxy-4-acetyloxy benzaldehyde. The mixture is refluxed for several hours, cooled, and then poured into cold water to precipitate the product, which is then crystallized from methanol .

Chemical Reactions Analysis

Ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has shown potential in biological assays for its antiviral and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties

Properties

Molecular Formula

C26H23N3O8S

Molecular Weight

537.5g/mol

IUPAC Name

ethyl (2Z)-2-[(4-acetyloxy-3-methoxyphenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H23N3O8S/c1-5-36-25(32)22-14(2)27-26-28(23(22)17-7-6-8-18(13-17)29(33)34)24(31)21(38-26)12-16-9-10-19(37-15(3)30)20(11-16)35-4/h6-13,23H,5H2,1-4H3/b21-12-

InChI Key

IPBXFUUTIYXVPD-MTJSOVHGSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C/C4=CC(=C(C=C4)OC(=O)C)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.